2-(6-Chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile
Overview
Description
2-(6-Chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile, also known as 6-chloro-3-pyridazin-2-yl-2,4-dichlorophenylacetonitrile (CPD-CN), is a synthetic compound used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 357.9 g/mol and a melting point of 170-171 °C. CPD-CN has been used in various research studies as a tool to study the effects of various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridine and Fused Pyridine Derivatives : A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These derivatives were then subjected to molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, indicating potential biological activity. Furthermore, these compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in scientific research applications beyond just chemical synthesis (Flefel et al., 2018).
Oxidative Deprotection of Oximes : Hosseinzadeh et al. (2002) described the use of 2,6-dicarboxypyridinium chlorochromate as a new, rapid, efficient, and selective reagent for the oxidative deprotection of oximes to their corresponding carbonyl compounds in acetonitrile. This highlights a specific chemical application of pyridinium compounds in facilitating chemical transformations (Hosseinzadeh et al., 2002).
Catalytic Asymmetric Synthesis : A notable application in drug synthesis is demonstrated by Ma et al. (2020), where a homochiral covalent framework catalyst was used for the asymmetric synthesis of a key intermediate to (S)-clopidogrel, a widely used antiplatelet and antithrombotic drug. This process involved a photothermal conversion triggered thermally-driven reaction under visible-light irradiation, showcasing an innovative use of pyridine carbonitriles in the synthesis of chiral drugs (Ma et al., 2020).
Copper-Catalyzed Polymerization : Research by Gamez et al. (2001) explored the copper-catalyzed oxidative polymerizations of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes as catalysts in acetonitrile. They found that acetonitrile acts as a labile ligand for copper and prevents the catalyst from being poisoned due to hydrolysis, significantly increasing the polymerization rate. This study contributes to the understanding of polymer synthesis processes and the role of pyridine derivatives therein (Gamez et al., 2001).
Environmental and Biological Applications
Antimicrobial and Antioxidant Agents : A study focused on the synthesis and reactions of new pyridine carbonitrile derivatives, including those derived from 2-(6-Chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile, showing promising antimicrobial and antioxidant activities. This research indicates the potential use of these compounds in developing new antimicrobial and antioxidant agents, which could be significant for medical and environmental applications (H et al., 2015).
Corrosion Inhibition : Mashuga et al. (2017) investigated the inhibitory effect of pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, on the electrochemical dissolution of mild steel in an acidic environment. The study found that these compounds act as mixed-type inhibitors, potentially useful for protecting metals from corrosion in industrial applications (Mashuga et al., 2017).
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3/c13-7-1-2-8(10(14)5-7)9(6-16)11-3-4-12(15)18-17-11/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOVXZQPGCBKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420735 | |
Record name | 2-(6-chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | |
CAS RN |
209412-09-9 | |
Record name | 2-(6-chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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